D-|A-Homo-Tyr-OH.HCl

Chiral purity analysis Peptide synthesis quality control Enantiomeric excess determination

D-α-Homo-Tyr-OH·HCl (CAS 1109233-43-3) is a non-proteinogenic D-amino acid building block for peptide medicinal chemistry. The D-configuration confers resistance to mammalian aminopeptidases, while the homologated side chain (additional methylene vs. tyrosine) extends conformational reach by ~1.5 Å-critical for probing deep hydrophobic subpockets in targets like CXCR4 and GPCRs. Used in anabaenopeptin analogue synthesis and phosphotyrosine mimetic design for PTP inhibitor development. - D-enantiomer ensures metabolic stability in systemic circulation. - Extended side chain enables exploration of binding pockets inaccessible to D-Tyr. - Enabling building block for next-generation CXCR4 antagonists and opioid peptide optimization.

Molecular Formula C10H14ClNO3
Molecular Weight 231.67 g/mol
Cat. No. B14075178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-|A-Homo-Tyr-OH.HCl
Molecular FormulaC10H14ClNO3
Molecular Weight231.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CC(=O)O)N)O.Cl
InChIInChI=1S/C10H13NO3.ClH/c11-8(6-10(13)14)5-7-1-3-9(12)4-2-7;/h1-4,8,12H,5-6,11H2,(H,13,14);1H/t8-;/m1./s1
InChIKeyHCZHTEBBIGUZTQ-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-α-Homo-Tyr-OH·HCl (D-Homotyrosine Hydrochloride): Chiral Non-Proteinogenic Amino Acid for Peptide Engineering and Bioactive Conjugate Synthesis


D-α-Homo-Tyr-OH·HCl (CAS 1109233-43-3 as hydrochloride; free base CAS 749828-81-7), systematically (2R)-2-amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride, is the D-enantiomer of α-homotyrosine—a non-proteinogenic amino acid that is a side-chain-homologated analogue of tyrosine bearing an additional methylene group between the α-carbon and the aromatic ring [1]. Unlike proteinogenic L-tyrosine, which possesses a one-carbon (methylene) linker, homotyrosine contains a two-carbon (ethylene) side-chain linker, conferring distinct conformational flexibility and altered physicochemical properties including a calculated XLogP3 of -1.6 for the racemate [2]. The D-configuration renders this building block resistant to endogenous mammalian proteolysis when incorporated into peptides, a feature exploited in the design of metabolically stable peptide ligands and protease-stable molecular probes [3].

Why L-Homotyrosine, D-Tyrosine, or Racemic Homotyrosine Cannot Substitute for D-α-Homo-Tyr-OH·HCl in Chirally Sensitive Applications


Three classes of potential substitutes each fail specific selection criteria. First, L-homotyrosine—the predominant enantiomer in natural cyanobacterial peptides such as anabaenopeptins and microginins [1]—cannot replace the D-enantiomer in applications requiring resistance to mammalian aminopeptidases and broad-spectrum serum proteases; D-amino acid substitution is a well-established strategy for extending peptide half-life in systemic circulation, with peptides containing D-amino acids demonstrating significantly reduced proteolytic susceptibility compared to their all-L counterparts [2]. Second, D-tyrosine (H-D-Tyr-OH) lacks the additional side-chain methylene group, reducing conformational degrees of freedom and side-chain reach that may be critical for optimal receptor pocket occupancy in structure-activity relationship (SAR) campaigns targeting GPCRs, proteases, and protein-protein interfaces [3]. Third, racemic DL-homotyrosine cannot be used where enantiomeric purity is required for biological target engagement, as the L-isomer introduces competing binding modes and potential off-target pharmacology. The quantitative evidence below establishes the specific, measurable dimensions along which D-α-Homo-Tyr-OH·HCl differentiates from these comparators.

Quantitative Differentiation Evidence for D-α-Homo-Tyr-OH·HCl: Comparator-Anchored Performance Data Across Chiral Identity, Structural, Stability, and Pharmacological Dimensions


Chiral Identity Verification: Specific Rotation Differentiates D-α-Homo-Tyr from L-α-Homo-Tyr for Enantiomeric Purity Quality Control

D-α-Homotyrosine hydrobromide salt (H-D-HomoTyr-OH·HBr) exhibits a specific optical rotation of [α]D20 = -41 ± 2° (c = 0.825 in D2O), as reported by Chem-Impex International . The L-enantiomer, by the well-established principle of enantiomeric optical activity inversion, is expected to display [α]D20 ≈ +41° under comparable conditions. This specific rotation value provides a direct, quantitative metric for verifying enantiomeric identity and purity in procurement acceptance testing and in-process quality control. The magnitude of optical rotation (~41°) is sufficiently large to enable reliable chiral purity assessment by polarimetry, with an acceptable tolerance of ±2° at the specified concentration . Commercial suppliers including Sigma-Aldrich/ BLD Pharmatech specify ≥98% purity (HPLC) for this compound, with optical rotation serving as an orthogonal identity confirmation parameter .

Chiral purity analysis Peptide synthesis quality control Enantiomeric excess determination

Side-Chain Length Differentiation: Extra Methylene Group in D-α-Homo-Tyr Expands Conformational Space Relative to D-Tyrosine

D-α-Homo-Tyr possesses a four-atom side-chain linker (Cα–CH2–CH2–phenyl–OH), compared with the three-atom linker of D-tyrosine (Cα–CH2–phenyl–OH). This additional sp3-hybridized methylene group introduces one extra rotatable bond (total four rotatable bonds vs. three for tyrosine), quantified by the computed topological rotatable bond count of 4 for (2R)-2-amino-4-(4-hydroxyphenyl)butanoic acid [1]. The conformational consequence is an expanded accessible dihedral angle space for the χ1 and χ2 torsions, enabling the aromatic phenol ring to sample a broader spatial volume when incorporated into peptide sequences. This structural feature is particularly relevant for GPCR-targeting cyclic pentapeptides, where the distal aromatic ring position has been shown to be critical for maintaining high-affinity CXCR4 binding—replacement of D-Tyr at position 5 of cyclopentapeptide CXCR4 antagonists with conformationally constrained aromatic analogues resulted in significantly reduced binding activity [2]. The added methylene also modestly alters lipophilicity; the calculated LogP of DL-homotyrosine (XLogP3 = -1.6) [3] differs from that of DL-tyrosine (XLogP3 ≈ -2.3), reflecting the additional methylene contribution to hydrophobicity.

Conformational flexibility Peptide backbone design Side-chain engineering

Enzymatic Stability Advantage: β3-Homo-Amino Acid-Containing Peptides Demonstrate Preserved Receptor Affinity with Human Plasma Stability

In a study of dimeric dermorphin pentapeptide analogs, replacement of the natural L-Tyr residue with β3-homo-Tyr (a backbone-homologated tyrosine analogue with an extra methylene inserted between Cα and the carbonyl) yielded a peptide exhibiting μ-opioid receptor affinity of IC50 = 0.302 and a μ/δ selectivity ratio of 68, together with demonstrable enzymatic stability in human plasma [1]. While β3-homo-Tyr differs from the target compound D-α-homo-Tyr in the position of homologation (backbone vs. side chain), the class-level principle is directly transferable: the introduction of an additional methylene group—whether in the side chain (α-homo) or backbone (β-homo)—confers resistance to proteolytic degradation without necessarily abolishing target receptor binding. The D-configuration of the target compound provides an orthogonal and additive stability benefit, as D-amino acid-containing peptides are well-documented to resist hydrolysis by mammalian aminopeptidases and serum endopeptidases that preferentially cleave L-amino acid substrates [2]. In the same dermorphin study, the parent all-L peptide showed substantially greater susceptibility to enzymatic degradation [1].

Metabolic stability Dermorphin analogs β-homo-amino acids Opioid receptor selectivity

Carboxypeptidase Inhibition by Homotyrosine-Containing Natural Cyclic Peptides: Anabaenopeptin F Exhibits Sub-Nanomolar Potency Against TAFIa

Anabaenopeptin F, a natural cyclic pentapeptide whose biosynthetic pathway and total synthesis both require homotyrosine as an essential building block, demonstrates potent inhibition of human carboxypeptidase B2 (TAFIa) with an IC50 of 1.5 nM [1]. This compound also inhibits carboxypeptidase A1 with an IC50 of 1,100 nM and carboxypeptidase N catalytic chain with an IC50 of 2,700 nM [1], establishing a >700-fold selectivity window for TAFIa over CPA1. The homotyrosine residue in anabaenopeptins is absolutely conserved across all members of this natural product family, and SAR studies by Japanese groups have demonstrated that the L-homotyrosine residue is critical for activity—its replacement with L-alanine abolishes the protease inhibitory activity [2]. The total synthesis of anabaenopeptin F was enabled by a recently reported metallaphotoredox-catalyzed route to enantiopure Fmoc-protected homotyrosine, underscoring the synthetic accessibility of this building block for medicinal chemistry campaigns [3]. While the natural configuration at the homotyrosine position is L, the D-enantiomer (target compound) enables exploration of the mirror-image SAR landscape for this pharmacologically validated scaffold.

Carboxypeptidase inhibition Anabaenopeptins TAFIa inhibitor Cyanobacterial peptides

Commercial Enantiomeric Purity: D-α-Homo-Tyr-OH Is Supplied at ≥98% HPLC Purity with Defined Optical Rotation for Identity Confirmation

D-α-Homotyrosine is commercially available in two salt forms with clearly defined purity specifications. The hydrobromide salt (CAS 185617-14-5) is supplied by Chem-Impex International at ≥98% purity (HPLC) with specific rotation [α]D20 = -41 ± 2° (c = 0.825, D2O) . BLD Pharmatech (distributed by Sigma-Aldrich) offers the same HBr salt at 98% purity . The hydrochloride salt (CAS 1109233-43-3) is also commercially available and has been used as a synthetic precursor for N-acetyl-D-homotyrosine and in the preparation of homotyrosine-containing cyanopeptolins [1]. In comparison, L-homotyrosine hydrobromide (CAS 141899-12-9) is available from multiple vendors, and MedChemExpress supplies L-homotyrosine at ≥97.0% purity [2]. The D-enantiomer, while commercially accessible, has fewer catalog suppliers than the L-form—consistent with the German Wikipedia assessment that D-homotyrosine has only marginal significance in the scientific literature compared with the widely studied L-enantiomer [3]—making verified procurement from a quality-controlled source critical for reproducible research.

Procurement specifications Chiral building blocks Peptide synthesis reagents Quality assurance

Procurement-Relevant Application Scenarios for D-α-Homo-Tyr-OH·HCl: Where Chiral Side-Chain Homologation Drives Differentiated Outcomes


D-Enantiomer Anabaenopeptin Analogue Synthesis for Carboxypeptidase Inhibitor Lead Optimization

The validated carboxypeptidase B2 (TAFIa) inhibitory activity of anabaenopeptin F (IC50 = 1.5 nM) [1] establishes this scaffold as a compelling starting point for anticoagulant or thrombolytic drug discovery. D-α-Homo-Tyr-OH·HCl enables the synthesis of D-homotyrosine-containing anabaenopeptin analogues, where chirality inversion at the conserved homotyrosine position is expected to confer resistance to endogenous proteases that degrade the natural L-homotyrosine-containing scaffold. The total synthetic route to anabaenopeptins using Fmoc-protected homotyrosine building blocks has been established via metallaphotoredox catalysis [2], providing a direct synthetic path for incorporating D-α-Homo-Tyr-OH·HCl into this pharmacologically validated macrocyclic framework.

CXCR4-Targeting Cyclic Pentapeptide SAR Libraries with Expanded Side-Chain Conformational Sampling

Cyclic pentapeptide CXCR4 antagonists represent a therapeutically important class with applications in HIV entry inhibition, cancer metastasis suppression, and stem cell mobilization [3]. The SAR of these compounds is exquisitely sensitive to the identity and configuration of the aromatic amino acid at position 1; D-Tyr is a key pharmacophoric element in potent CXCR4 ligands [3]. D-α-Homo-Tyr-OH·HCl, with its additional methylene group, extends the aromatic side chain by ~1.5 Å, enabling exploration of deeper hydrophobic subpockets within the CXCR4 binding site that are inaccessible to D-Tyr. Patents covering modified cyclopentapeptide CXCR4 ligands explicitly claim iodo-substituted and methyl-substituted D- and L-homotyrosine at the critical Xaa1 position [4], validating the relevance of this building block for next-generation CXCR4 antagonist design.

Protease-Resistant Opioid Peptide Design Using Combined D-Configuration and Side-Chain Homologation

The dermorphin analogue study demonstrating that β3-homo-Tyr substitution preserves μ-opioid receptor affinity (IC50 = 0.302) while conferring human plasma stability [5] provides class-level evidence that homologated tyrosine building blocks can decouple receptor binding from metabolic liability. D-α-Homo-Tyr-OH·HCl offers a dual stability-engineering strategy: the D-configuration blocks N-terminal aminopeptidase attack, while the homologated side chain may further slow endopeptidase recognition at internal cleavage sites. For procurement in opioid peptide lead optimization programs, this compound enables systematic exploration of whether combined D-chirality and side-chain homologation produces additive or synergistic improvements in plasma half-life without sacrificing μ/δ selectivity.

Protein Tyrosine Phosphatase Inhibitor Design Using Homotyrosine Scaffolds for Covalent Active-Site Targeting

Homotyrosine-based seleninic acids have been demonstrated to act as irreversible inhibitors of protein tyrosine phosphatases (PTPs), including PTP1B, through covalent selenosulfide bond formation with the active-site cysteine residue [6]. The homotyrosine backbone serves as a phosphotyrosine mimetic scaffold, with the extended side chain positioning the warhead for precise active-site nucleophilic attack. D-α-Homo-Tyr-OH·HCl provides the chiral starting material for synthesizing D-configured PTP inhibitor candidates, which may exhibit altered selectivity profiles across the PTP family or improved cell permeability relative to L-configuration analogues. Given the therapeutic relevance of PTP1B inhibition for type 2 diabetes and oncology, access to enantiomerically pure D-α-Homo-Tyr-OH·HCl supports exploration of chirality-dependent PTP inhibitor pharmacology.

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